molecular formula C10H13NO4 B2910174 Methyl 4-amino-2,6-dimethoxybenzoate CAS No. 3956-34-1

Methyl 4-amino-2,6-dimethoxybenzoate

Cat. No.: B2910174
CAS No.: 3956-34-1
M. Wt: 211.217
InChI Key: ULKQAFJENDMZMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-amino-2,6-dimethoxybenzoate: is an organic compound with the molecular formula C10H13NO4. It is a derivative of benzoic acid and is characterized by the presence of amino and methoxy groups on the benzene ring. This compound is used in various chemical and pharmaceutical applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-amino-2,6-dimethoxybenzoate typically involves the esterification of 4-amino-2,6-dimethoxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is usually subjected to distillation and recrystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-amino-2,6-dimethoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Methyl 4-amino-2,6-dimethoxybenzoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. It acts as a substrate for certain enzymes, helping researchers understand enzyme specificity and activity .

Medicine: Its derivatives are investigated for their therapeutic properties, including anti-inflammatory and antimicrobial activities .

Industry: In the industrial sector, this compound is used in the manufacture of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of Methyl 4-amino-2,6-dimethoxybenzoate involves its interaction with specific molecular targets. The amino and methoxy groups play a crucial role in its binding to enzymes and receptors. The compound can inhibit or activate certain biochemical pathways, depending on its structure and the target molecule .

Comparison with Similar Compounds

Uniqueness: Methyl 4-amino-2,6-dimethoxybenzoate is unique due to the specific positioning of its amino and methoxy groups on the benzene ring. This unique structure imparts distinct chemical and biological properties, making it valuable in various applications .

Properties

IUPAC Name

methyl 4-amino-2,6-dimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4/c1-13-7-4-6(11)5-8(14-2)9(7)10(12)15-3/h4-5H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULKQAFJENDMZMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1C(=O)OC)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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